molecular formula C15H17FN2O3 B6577337 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1235666-54-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B6577337
CAS No.: 1235666-54-2
M. Wt: 292.30 g/mol
InChI Key: QAAKOXDPYNVLEF-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a 4-fluorophenoxyethyl group via an acetamide bridge. The 3,5-dimethylisoxazole moiety is known to enhance metabolic stability and modulate electronic properties, while the 4-fluorophenoxyethyl group may influence lipophilicity and receptor binding interactions .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-10-14(11(2)21-18-10)9-15(19)17-7-8-20-13-5-3-12(16)4-6-13/h3-6H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAKOXDPYNVLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and pharmacological implications.

Structural and Functional Group Variations
Compound Name Core Structure Key Substituents Molecular Weight
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide (Target) 3,5-dimethylisoxazole 4-fluorophenoxyethyl ~308.3 (calc.)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide 3,5-dimethylisoxazole Indol-5-yl 269.3
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Diphenylhexan backbone 2,6-dimethylphenoxy, amino/hydroxy groups Not reported
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-fluorobenzyl, sulfone group Not reported

Key Observations :

  • Target vs. Indole Derivative : The indole-containing analog (CAS 1190246-42-4) exhibits lower molecular weight (269.3 vs. ~308.3) and higher predicted boiling point (597.8°C vs. ~500°C estimated for the target). The indole group likely enhances π-π stacking interactions, whereas the 4-fluorophenoxyethyl group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity.
  • Target vs. Diphenylhexan Derivatives : Compounds in feature complex chiral backbones with polar functional groups (e.g., amino, hydroxy). These modifications likely enhance solubility and target specificity (e.g., protease inhibition) compared to the target’s simpler isoxazole-acetamide scaffold.
  • Target vs. Pyrazolo-benzothiazine Derivative : The pyrazolo-benzothiazine core in introduces a sulfone group, which may confer metabolic stability and anti-inflammatory activity, contrasting with the target’s isoxazole ring, typically associated with kinase inhibition.
Predicted Physicochemical Properties
Property Target Compound (Estimated) Indole Derivative
Density (g/cm³) ~1.3 1.318±0.06
Boiling Point (°C) ~500 597.8±50.0
pKa ~14.7 14.70±0.43
LogP (Lipophilicity) ~2.5 (higher) ~1.8 (lower)

Analysis :

  • The indole analog’s higher boiling point correlates with stronger intermolecular forces (e.g., hydrogen bonding via the indole NH group) .
Pharmacological Implications
  • Target Compound: The 4-fluorophenoxyethyl group may enhance binding to hydrophobic pockets in targets like GABA receptors or serotonin transporters, as seen in fluorinated CNS-active drugs.
  • Diphenylhexan Derivatives : These compounds’ chiral hydroxy/amino groups are critical for enantioselective interactions with enzymes (e.g., HIV protease inhibitors), a feature absent in the target compound.
  • Pyrazolo-benzothiazine Derivative : The sulfone group and fused heterocyclic system in this analog are associated with cyclooxygenase (COX) inhibition and antitumor activity, differing from the target’s likely mechanism .

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